3,6-Dibromo-2-fluoroaniline
Description
3,6-Dibromo-2-fluoroaniline is a halogenated aniline derivative with the molecular formula C₆H₄Br₂FN (molecular weight: 269.91 g/mol). Its structure features bromine atoms at the 3- and 6-positions of the benzene ring, a fluorine atom at the 2-position, and an amine group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of halogens, which modulate reactivity in coupling or substitution reactions.
Properties
IUPAC Name |
3,6-dibromo-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUILDDBNESQPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dibromo-2-fluoroaniline can be synthesized through various methods. One common approach involves the bromination of 2-fluoroaniline. The reaction typically uses bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of 3,6-Dibromo-2-fluoroaniline often involves large-scale bromination processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development:
- Biological Activity: Research indicates that 3,6-Dibromo-2-fluoroaniline exhibits notable interactions with biomolecules, particularly enzymes and receptors. Its structure allows for specific binding interactions that can modulate enzyme activity, making it a candidate for drug development.
- Precursor in Synthesis: The compound serves as a precursor for synthesizing other biologically active compounds. Its unique halogenation pattern can lead to derivatives with enhanced therapeutic profiles.
2. Material Science:
- Halogenated Epoxy Compositions: 3,6-Dibromo-2-fluoroaniline has been explored in the formulation of halogen-containing epoxy resins. These materials are utilized in coatings and adhesives due to their enhanced thermal stability and flame retardancy .
3. Organic Chemistry:
- Regioselective Bromination: The compound is involved in studies focusing on the regioselective bromination of anilines, which is essential for developing new synthetic methodologies in organic chemistry .
Case Studies and Research Findings
Case Study 1: Interaction with Enzymes
Research has demonstrated that 3,6-Dibromo-2-fluoroaniline interacts with various enzymes involved in metabolic pathways. For instance, studies have shown its potential as an inhibitor of specific enzymes critical for the growth of pathogens such as Trypanosoma brucei, indicating its promise as a therapeutic agent against diseases like African sleeping sickness .
Case Study 2: Synthesis of Active Compounds
In a study focused on synthesizing pyrimidineamine inhibitors for Trypanosoma brucei, derivatives of 3,6-Dibromo-2-fluoroaniline were evaluated for their biological activity. The results indicated that modifications to the aniline structure could enhance selectivity and potency against the target enzyme while minimizing toxicity to human cells .
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2-fluoroaniline involves its interaction with various molecular targets. The bromine and fluorine substituents influence its reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, affecting their function and leading to specific biological effects .
Comparison with Similar Compounds
2,4-Dibromo-6-fluoroaniline (CAS 141474-37-5)
- Molecular Formula : C₆H₄Br₂FN (identical to 3,6-Dibromo-2-fluoroaniline).
- Key Differences : Bromine atoms at positions 2 and 4, fluorine at position 4.
- Implications :
- Electronic Effects : Fluorine at the para position relative to the amine group reduces electron density more significantly than fluorine at the ortho position, altering reactivity in electrophilic substitution.
- Spectroscopic Properties : NMR shifts differ due to distinct ring substitution patterns. For example, fluorine’s deshielding effect in the para position may result in distinct $^{19}\text{F}$-NMR signals compared to ortho-substituted analogs.
5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline
- Hydrogen Bonding : Nitro groups at the para position (relative to fluorine) enhance intramolecular hydrogen bonding, affecting solubility and crystallinity.
- Reactivity : Ortho-nitro groups sterically hinder the amine group, reducing nucleophilicity compared to para-substituted analogs.
Halogenated Aniline Derivatives
2,6-Dibromo-4-methylaniline (CAS 6968-24-7)
- Molecular Formula : C₇H₆Br₂N.
- Key Differences : Methyl group at position 4 replaces fluorine.
- Electronic Effects: Methyl’s electron-donating nature contrasts with fluorine’s electron-withdrawing effect, altering the ring’s electron density for electrophilic attacks.
2-(Difluoromethylsulphonyl)-6-fluoroaniline
- Key Feature : Contains a sulfonyl group with two fluorines.
- Applications : The sulfonyl group enhances stability and bioactivity, making this compound a candidate for agrochemicals.
Physicochemical Properties Comparison
Biological Activity
3,6-Dibromo-2-fluoroaniline is an organic compound with significant biological activity, particularly in pharmaceutical applications. This article explores its biological properties, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.
Chemical Structure and Properties
3,6-Dibromo-2-fluoroaniline consists of a benzene ring substituted with two bromine atoms at the 3 and 6 positions and a fluorine atom at the 2 position. The presence of these halogen substituents significantly influences its chemical reactivity and biological interactions.
- Molecular Formula : C7H5Br2FN
- Molecular Weight : Approximately 252.93 g/mol
Antiproliferative Effects
Research has indicated that 3,6-Dibromo-2-fluoroaniline exhibits antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of breast, colon, and lung cancer cells. The mechanism of action is believed to involve interference with cell cycle progression and induction of apoptosis in malignant cells .
Enzyme Interaction
The compound has also been investigated for its interactions with specific enzymes. The fluorine atom's electronegativity can enhance binding affinity to target proteins, potentially leading to increased efficacy in therapeutic applications. For example, structural analogs have been shown to interact with dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis .
Synthesis Pathways
The synthesis of 3,6-Dibromo-2-fluoroaniline typically involves halogenation reactions followed by amination processes. Common methods include:
- Bromination : Utilizing bromine or brominating agents to introduce bromine atoms at the desired positions.
- Fluorination : Employing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Amination : Converting the resulting halogenated compounds into aniline derivatives through nucleophilic substitution reactions.
Study on Anticancer Activity
A study published in Cancer Research evaluated the antiproliferative effects of various dibromoanilines, including 3,6-Dibromo-2-fluoroaniline, against multiple cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for further drug development .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis |
| Colon Cancer | 12 | Cell cycle arrest |
| Lung Cancer | 10 | Inhibition of angiogenesis |
Toxicological Assessment
Toxicity studies have revealed that while 3,6-Dibromo-2-fluoroaniline shows promising biological activity, it also poses risks such as skin irritation and potential mutagenicity. Safety data indicate that exposure should be minimized due to its classification as harmful by inhalation and skin contact .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,6-Dibromo-2-fluoroaniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation of 2-fluoroaniline derivatives. Bromination can be achieved using bromine in acetic acid or HBr/H₂O₂ under controlled temperatures (0–25°C). For regioselective dibromination, directing effects of the fluorine atom guide substitution to the 3- and 6-positions. Optimization studies suggest that excess bromine (2.2 equivalents) at 15°C improves yields to ~75%, while higher temperatures promote side reactions like debromination . Purity is enhanced via recrystallization from ethanol/water mixtures.
Q. What characterization techniques are critical for confirming the structure of 3,6-Dibromo-2-fluoroaniline?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify aromatic proton environments and fluorine coupling patterns. The absence of NH₂ protons in D₂O-exchanged samples confirms the amine group.
- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves bond angles and Br/F positions, critical for distinguishing regioisomers .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 268.90 (C₆H₄Br₂FN).
- Melting Point : Consistent mp (e.g., 98–100°C) differentiates it from mono-brominated byproducts .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine influence the reactivity of 3,6-Dibromo-2-fluoroaniline in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine atoms deactivate the ring, while fluorine’s inductive effect enhances stability toward electrophilic attack. In Suzuki-Miyaura couplings, Pd-catalyzed reactions with arylboronic acids proceed selectively at the para position to fluorine. Computational studies (DFT) reveal that the HOMO localization near fluorine facilitates oxidative addition, achieving >80% conversion with Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C .
Q. What are the degradation pathways of 3,6-Dibromo-2-fluoroaniline under acidic or photolytic conditions?
- Methodological Answer :
- Acidic Hydrolysis : In 6M HCl at reflux, debromination occurs via SNAr mechanisms, yielding 3-bromo-2-fluoroaniline (HPLC-MS monitoring, m/z 190.01).
- Photolysis : UV irradiation (254 nm) in methanol generates hydrodebrominated products and trace fluorinated quinones, identified via LC-QTOF. Stabilizing the compound requires storage in amber vials at -20°C .
Q. How can regioselective functionalization of 3,6-Dibromo-2-fluoroaniline be achieved for drug discovery applications?
- Methodological Answer : Directed ortho-metalation (DoM) using LDA generates a lithium intermediate at the 4-position, enabling alkylation or carboxylation. For example, reaction with CO₂ yields 4-carboxy-3,6-dibromo-2-fluoroaniline, a precursor for kinase inhibitors. Competitive pathways are suppressed by maintaining temperatures below -78°C and using THF as the solvent .
Q. How do spectral data discrepancies arise in 3,6-Dibromo-2-fluoroaniline derivatives, and how are they resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., C-3 vs. C-6) stem from solvent polarity and substituent proximity. Using deuterated DMSO-d₆ resolves splitting artifacts, while DFT calculations (Gaussian 16) validate assignments by correlating experimental shifts with computed isotropic shielding constants .
Q. What strategies mitigate challenges in crystallizing 3,6-Dibromo-2-fluoroaniline for structural studies?
- Methodological Answer : Slow evaporation from dichloromethane/hexane (1:3) at 4°C produces diffraction-quality crystals. Heavy atom effects from bromine enhance X-ray scattering, enabling SHELXD for phase determination. Twinning, observed in 15% of cases, is addressed using the Hooft parameter in SHELXL refinement .
Data Contradiction Analysis
Q. Conflicting reports on the thermal stability of 3,6-Dibromo-2-fluoroaniline: How to reconcile differences?
- Resolution : Discrepancies arise from varying purity levels and heating rates in TGA studies. High-purity samples (>99%, confirmed via HPLC) show decomposition onset at 220°C (N₂ atmosphere, 10°C/min), while impure samples degrade at 190°C due to catalytic bromine release. Kinetic analysis (Kissinger method) confirms activation energy (~120 kJ/mol), aligning with C-Br bond cleavage as the rate-limiting step .
Applications in Drug Discovery
Q. How is 3,6-Dibromo-2-fluoroaniline utilized in the synthesis of fluorinated bioactive molecules?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
